(3-methylphenyl) adamantane-1-carboxylate
Description
(3-methylphenyl) adamantane-1-carboxylate is a chemical compound with the molecular formula C18H22O2 It is an ester derivative of adamantanecarboxylic acid and m-tolyl alcohol This compound is known for its unique structural properties, which include the adamantane framework, a highly stable and rigid structure
Properties
CAS No. |
73599-99-2 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(3-methylphenyl) adamantane-1-carboxylate |
InChI |
InChI=1S/C18H22O2/c1-12-3-2-4-16(5-12)20-17(19)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3 |
InChI Key |
DYVRJWFCGLMSCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl) adamantane-1-carboxylate typically involves the esterification of 3-adamantanecarboxylic acid with m-tolyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of (3-methylphenyl) adamantane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-methylphenyl) adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The aromatic ring of the m-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-adamantanecarboxylic acid and m-tolyl carboxylic acid.
Reduction: Formation of 3-adamantanemethanol and m-tolyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3-methylphenyl) adamantane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-methylphenyl) adamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane framework provides a rigid and stable structure that can interact with various enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-ADAMANTANECARBOXYLIC ACID, m-TOLYL ESTER
- 2-ADAMANTANECARBOXYLIC ACID, m-TOLYL ESTER
- 3-ADAMANTANECARBOXYLIC ACID, p-TOLYL ESTER
Uniqueness
(3-methylphenyl) adamantane-1-carboxylate is unique due to the specific positioning of the m-tolyl group, which influences its chemical reactivity and potential applications. The adamantane framework provides exceptional stability, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
